![molecular formula C19H20FN5 B6447384 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4-fluorophenyl)piperazine CAS No. 2640973-50-6](/img/structure/B6447384.png)
1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4-fluorophenyl)piperazine
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Description
The compound “1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4-fluorophenyl)piperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The molecule also contains a pyrazolo[1,5-a]pyrazin ring, which is a type of nitrogen-containing heterocyclic compound . These types of compounds often exhibit various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring attached to a fluorophenyl group at one end and a cyclopropylpyrazolo[1,5-a]pyrazin ring at the other .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperazine ring could increase its solubility in water .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and leading to significant alterations in cell cycle progression . This interaction results in the inhibition of cell growth, particularly in cancer cell lines .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cancer cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within these cells .
properties
IUPAC Name |
2-cyclopropyl-4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5/c20-15-3-5-16(6-4-15)23-9-11-24(12-10-23)19-18-13-17(14-1-2-14)22-25(18)8-7-21-19/h3-8,13-14H,1-2,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJQCSBXMJJZHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4-fluorophenyl)piperazine |
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